molecular formula C23H23FN4OS B2700562 5-((4-Benzylpiperidin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868220-16-0

5-((4-Benzylpiperidin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2700562
CAS RN: 868220-16-0
M. Wt: 422.52
InChI Key: VAFGVFGKEJIDLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((4-Benzylpiperidin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C23H23FN4OS and its molecular weight is 422.52. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

  • A series of thiazoles and thiazole-containing triazoles demonstrated significant antibacterial activity against strains such as Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. The study highlighted the potential of these compounds, including fluoro derivatives, for development against bacterial pathogens (Rangappa Santosh et al., 2018).
  • Similarly, fluoro-substituted benzamides containing thiazole and thiazolidine frameworks showed promising antimicrobial effects against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains, emphasizing the role of fluorine in enhancing antimicrobial activity (N. Desai et al., 2013).

Antitumor and Anticancer Activities

  • Fluorinated 2-(4-aminophenyl)benzothiazoles, closely related to the queried chemical structure, have shown potent cytotoxic activities in vitro, particularly against human breast cancer cell lines, suggesting their potential for antitumor applications. The study also highlighted the importance of fluorine atoms in determining antitumor specificity (I. Hutchinson et al., 2001).
  • Research into 5-(1-benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole derivatives showcased their preliminary antitubercular activity against Mycobacterium tuberculosis, with specific compounds exhibiting significant activity, indicating their potential as lead compounds for antitubercular drug development (V. Shinde et al., 2019).

Chemical Synthesis and Structural Analysis

  • The design and synthesis of benzothiazoles and triazoles, including those with fluorine substitutions, are crucial for developing new therapeutic agents. Studies have demonstrated the synthesis of complex thiazole and triazole derivatives, underscoring the importance of these compounds in medicinal chemistry for their biological activities and potential therapeutic applications (D. Chowrasia et al., 2017).

properties

IUPAC Name

5-[(4-benzylpiperidin-1-yl)-(4-fluorophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4OS/c24-19-8-6-18(7-9-19)20(21-22(29)28-23(30-21)25-15-26-28)27-12-10-17(11-13-27)14-16-4-2-1-3-5-16/h1-9,15,17,20,29H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAFGVFGKEJIDLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=C(N5C(=NC=N5)S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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